molecular formula C20H23N3O6S B1228120 5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester

5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1228120
M. Wt: 433.5 g/mol
InChI Key: FPQLFBLZLQHHOM-UHFFFAOYSA-N
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Description

5-ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester is a member of morpholines.

Scientific Research Applications

Chemical Synthesis and Reactions

5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester, due to its complex structure, is likely involved in various chemical synthesis and reaction studies. For instance, compounds with similar complex structures have been studied in condensation reactions with active methylene reagents, leading to the formation of nicotinates and cinnolines through novel pathways, showcasing the compound's potential in synthesizing new chemical entities (Al-Mousawi & El-Apasery, 2012). Additionally, reactions involving the cleavage of thiadiazole rings and subsequent formation of labile acetylene thiolates have been studied, indicating a potential for the compound in complex chemical transformations (Maadadi et al., 2017).

Pharmaceutical and Medicinal Research

Derivatives of similar compounds have been explored for their potential in pharmaceuticals, such as in the synthesis of HIV-1 reverse transcriptase, antimicrobial preparations, and substances with fungicidal and cardiotonic action. The study of these derivatives provides insights into the compound's applicability in medicinal chemistry and drug development (Dyachenko & Vovk, 2013).

properties

Product Name

5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[(3-morpholin-4-yl-4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H23N3O6S/c1-3-14-12-15(20(25)29-4-2)19(30-14)21-18(24)13-5-6-16(23(26)27)17(11-13)22-7-9-28-10-8-22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,21,24)

InChI Key

FPQLFBLZLQHHOM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester
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Reactant of Route 6
5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester

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